molecular formula C19H22N4O2S B2629136 N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888444-19-7

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2629136
CAS No.: 888444-19-7
M. Wt: 370.47
InChI Key: QBMFZQDEUULOTI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining an indole nucleus with a tert-butyl group and a sulfanyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-tert-butyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-5-10-23-17(25)16-15(12-8-6-7-9-13(12)20-16)21-18(23)26-11-14(24)22-19(2,3)4/h5-9,20H,1,10-11H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFZQDEUULOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole nucleus, introduction of the prop-2-en-1-yl group, and subsequent attachment of the sulfanyl acetamide moiety. Common reagents used in these reactions include bromine, sodium hydride, and tert-butylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nucleus and the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to its combination of the indole nucleus with a sulfanyl acetamide moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to similar compounds.

Biological Activity

N-tert-butyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrimidoindole scaffold with a tert-butyl group and a sulfanyl acetamide moiety. The structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of pyrimido[5,4-b]indoles can modulate Toll-like receptor (TLR) signaling pathways, influencing cytokine production such as IL-6 and interferon gamma-induced protein 10 (IP-10) in immune cells .
  • Cytotoxicity : Some modifications to the pyrimidoindole structure have been linked to cytotoxic effects in murine bone marrow-derived dendritic cells (mBMDC). For instance, certain analogues displayed significant toxicity at specific concentrations .
  • Potential Antitumor Activity : The structural modifications and their resultant biological activities suggest potential applications in cancer therapy. Compounds with similar structures have shown promise as inhibitors of key oncogenic pathways .

Structure-Activity Relationships (SAR)

Detailed SAR studies reveal that specific modifications to the compound's structure can significantly alter its biological activity:

ModificationEffect on ActivityReference
Methylation at N5Reduced cytotoxicity while maintaining TLR4 agonist activity
Presence of sulfur atomEssential for maintaining biological activity
Alkyl substitutionsDifferential effects on cytokine release

These findings emphasize the importance of both the functional groups and their spatial arrangement in influencing the compound's efficacy.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives of the pyrimidoindole scaffold could induce lower IL-6 release while maintaining higher levels of IP-10 production, indicating a preferential stimulation of type I interferon pathways. This suggests potential therapeutic roles in modulating immune responses .
  • Toxicity Assessments : Toxicity was evaluated using MTT assays on mBMDCs treated with various compounds. Results indicated that while many derivatives were toxic at higher concentrations, some nitrogen analogues exhibited reduced toxicity without compromising their biological activity .
  • Molecular Dynamics Simulations : Recent studies utilized molecular dynamics simulations to assess the stability and interaction patterns of these compounds with target proteins, providing insights into their mechanisms of action and potential for drug development .

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